molecular formula C19H12FN3O2S B2584861 N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-52-6

N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No. B2584861
CAS RN: 478079-52-6
M. Wt: 365.38
InChI Key: RJCOQNMWGCBTBK-UHFFFAOYSA-N
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Description

“N’-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” is a chemical compound with the molecular formula C19H12FN3O2S . It has an average mass of 365.381 Da and a monoisotopic mass of 365.063416 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide”, involves several classical approaches including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions . Microwave irradiation has been used for the synthesis of quinoline scaffolds, proving to be significantly more effective than traditional methods .


Molecular Structure Analysis

The molecular structure of “N’-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” consists of a thieno[2,3-b]quinoline core with a carbohydrazide group attached to the 2-position and a 4-fluorobenzoyl group attached to the nitrogen of the carbohydrazide .

Scientific Research Applications

Antimicrobial Activity

N'-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, as part of the quinoline derivatives family, has been explored for its potential antimicrobial properties. A study demonstrated that quinoline-2-carbohydrazide derivatives exhibited varying degrees of antimicrobial activity against a range of microorganisms. The study's focus on synthesizing and evaluating these compounds revealed their good to moderate activity, suggesting their potential application in developing new antimicrobial agents (Özyanik et al., 2012).

Fluorescence Applications

Quinoline derivatives are also known for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. Their application as DNA fluorophores, especially those based on fused aromatic systems, has gained attention for their potential sensitivity and selectivity. This interest extends to exploring quinoline derivatives for potential antioxidant and radioprotective properties, highlighting the broad utility of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antitubercular Activity

Further research into quinoline derivatives has led to the discovery of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with promising antitubercular properties. A study involving the synthesis of these analogues via the Povarov reaction found several compounds exhibiting significant in vitro activity against Mycobacterium tuberculosis H37Rv. These findings underscore the potential of quinoline derivatives in treating tuberculosis, showcasing their versatility in addressing various health challenges (Kantevari et al., 2011).

Antioxidant and Anti-inflammatory Applications

Exploration into the therapeutic applications of quinoline derivatives has also included their potential antioxidant and anti-inflammatory effects. Studies synthesizing new series of thieno[2,3-c]pyrazole-carbohydrazide derivatives have evaluated their in vitro activities, revealing promising results. Compounds within these series have shown potent antioxidant and anti-inflammatory activities, further emphasizing the therapeutic potential of quinoline derivatives in managing oxidative stress and inflammation (Mahajan et al., 2016).

Antifungal Applications

In the realm of agriculture and plant protection, quinoline derivatives have been identified as potential antifungal agents. Research into synthesizing quinoline compounds containing various functional moieties has led to the discovery of compounds with excellent in vitro fungicidal activity against several plant pathogens. These findings highlight the potential of quinoline derivatives as fungicidal candidates, offering new avenues for controlling plant fungal diseases (Yang et al., 2021).

properties

IUPAC Name

N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S/c20-14-7-5-11(6-8-14)17(24)22-23-18(25)16-10-13-9-12-3-1-2-4-15(12)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOQNMWGCBTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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